molecular formula C12H15N3O B2852547 3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 895043-01-3

3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B2852547
M. Wt: 217.272
InChI Key: BCXAJARIERXCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine, commonly known as MMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMMP is a pyrazole derivative that has been synthesized and studied for its biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine involves the reaction of 4-methylacetophenone with hydrazine hydrate to form 4-(4-methylphenyl)-1H-pyrazole-3,5-diamine, which is then reacted with formaldehyde and methanol to form 3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine.

Starting Materials
4-methylacetophenone, hydrazine hydrate, formaldehyde, methanol

Reaction
Step 1: 4-methylacetophenone is reacted with hydrazine hydrate in the presence of a catalyst to form 4-(4-methylphenyl)-1H-pyrazole-3,5-diamine., Step 2: 4-(4-methylphenyl)-1H-pyrazole-3,5-diamine is reacted with formaldehyde and methanol in the presence of a catalyst to form 3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine.

Scientific Research Applications

MMMP has been studied for its potential applications in various areas of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic activities. MMMP has also been studied for its potential use as a selective COX-2 inhibitor, which could have implications in the treatment of inflammatory diseases such as arthritis.

Mechanism Of Action

The mechanism of action of MMMP is not fully understood, but it is believed to act through inhibition of the COX-2 enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 can lead to a reduction in inflammation, pain, and fever.

Biochemical And Physiological Effects

MMMP has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of prostaglandins and other inflammatory mediators. MMMP has been found to have a good safety profile in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of using MMMP in lab experiments is its potential as a selective COX-2 inhibitor. This could allow for the study of the role of COX-2 in various biological processes. However, one limitation of using MMMP is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving MMMP. One area of interest is its potential as a treatment for inflammatory diseases such as arthritis. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is the development of new derivatives of MMMP with improved solubility and potency. Additionally, MMMP could be studied for its potential use in cancer therapy, as COX-2 has been implicated in the development and progression of certain cancers.

properties

IUPAC Name

5-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-3-5-9(6-4-8)11-10(7-16-2)14-15-12(11)13/h3-6H,7H2,1-2H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXAJARIERXCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine

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